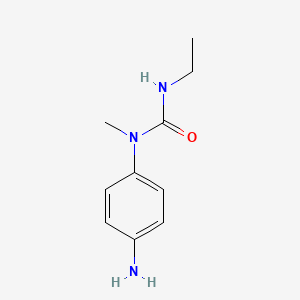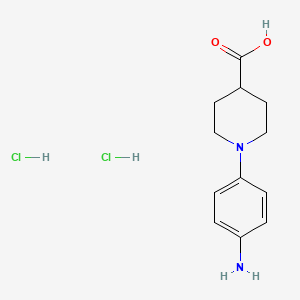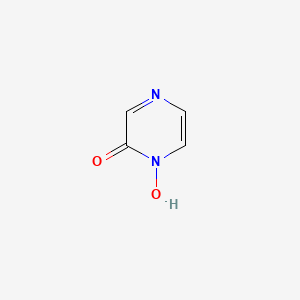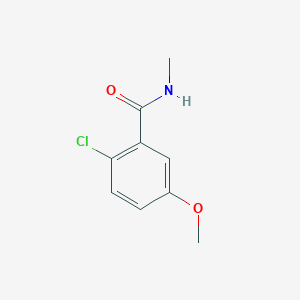
8-Bromo-1,5-naphthyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,5-naphthyridin-2(1h)-one is a heterocyclic compound that features a bromine atom attached to the eighth position of a naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,5-naphthyridin-2(1h)-one typically involves the bromination of 1,5-naphthyridin-2(1h)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling bromine reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 8-amino-1,5-naphthyridin-2(1h)-one, 8-thio-1,5-naphthyridin-2(1h)-one, or 8-alkoxy-1,5-naphthyridin-2(1h)-one can be formed.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Reduction Products: Reduced forms of the naphthyridine ring.
Applications De Recherche Scientifique
Chemistry: 8-Bromo-1,5-naphthyridin-2(1h)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of dyes, pigments, and other materials that require specific electronic or optical properties. Its brominated structure may also make it useful in the synthesis of flame retardants.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,5-naphthyridin-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved would vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridin-2(1h)-one: The parent compound without the bromine substitution.
8-Chloro-1,5-naphthyridin-2(1h)-one: A similar compound with a chlorine atom instead of bromine.
8-Fluoro-1,5-naphthyridin-2(1h)-one: A similar compound with a fluorine atom instead of bromine.
Uniqueness: 8-Bromo-1,5-naphthyridin-2(1h)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall properties.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
8-bromo-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-4-10-6-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |
Clé InChI |
ZFZJDSPRRBDFDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C(C=CN=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)

![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)


![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)

![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)





